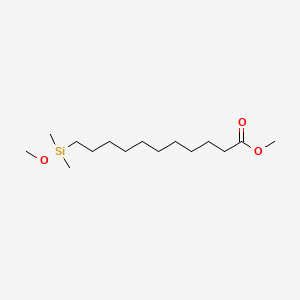

10-(Carbometoxi)decildimetilmetoxisilano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-(Carbomethoxy)decyldimethylmethoxysilane, also known by its abbreviated name 10-CMDS, is a silane compound that has been used in a variety of scientific research applications, including biochemistry and physiology. This compound is a relatively new compound, having been first synthesized in the late 1990s. 10-CMDS has been found to have a variety of biochemical and physiological effects, making it an important tool for laboratory experiments.

Aplicaciones Científicas De Investigación

Estructura química y propiedades

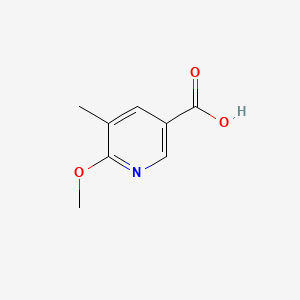

“10-(Carbometoxi)decildimetilmetoxisilano” es un compuesto químico con la fórmula C15H32O3Si. Tiene un peso molecular de 288.49828 g/mol. La molécula contiene un total de 50 enlaces, incluyendo 18 enlaces no-H, 1 enlace múltiple, 13 enlaces rotables, 1 enlace doble y 1 éster (alifático) .

Aplicación de microchip

Este compuesto se ha utilizado en el desarrollo de microchips. Específicamente, se desarrollaron técnicas de deposición de vapor y líquido para la funcionalización de Pyrex con this compound para la aplicación de microchips .

Inmovilización de oligonucleótidos

Una de las aplicaciones significativas de este compuesto es en el campo de la inmovilización de oligonucleótidos. Se ha utilizado para el aislamiento de ARNm y la síntesis de ADNc en un microchip .

Funcionalización de la superficie

El compuesto se ha utilizado para la funcionalización de la superficie en dispositivos microfluídicos. El proceso de funcionalización se caracterizó utilizando microscopía de fuerza atómica y goniometría de ángulo de contacto .

Análisis Bioquímico

Biochemical Properties

10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .

Cellular Effects

The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 10-(Carbomethoxy)decyldimethylmethoxysilane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-(Carbomethoxy)decyldimethylmethoxysilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 10-(Carbomethoxy)decyldimethylmethoxysilane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .

Dosage Effects in Animal Models

The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

10-(Carbomethoxy)decyldimethylmethoxysilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 10-(Carbomethoxy)decyldimethylmethoxysilane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of 10-(Carbomethoxy)decyldimethylmethoxysilane is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .

Propiedades

IUPAC Name |

methyl 11-[methoxy(dimethyl)silyl]undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQMOODLXBBSRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567552.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)